![molecular formula C23H19BrN6OS B2575170 N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223789-59-0](/img/no-structure.png)
N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19BrN6OS and its molecular weight is 507.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
- A study focused on synthesizing new heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and related derivatives. These compounds demonstrated significant anticancer and antimicrobial activities, suggesting potential for pharmaceutical development (Riyadh, Kheder, & Asiry, 2013).
Antiviral and Antitumoral Properties
- Another research discovered derivatives with structures similar to the compound . These derivatives showed promising in vitro antiviral and antitumoral activities, indicating their potential in medicinal chemistry (Jilloju et al., 2021).
Green Synthesis and Antimicrobial Activities
- A green, solvent-free synthesis method for related compounds was developed, leading to new heterocyclic compounds with significant antimicrobial activities. This research highlights the environmental and practical benefits of green chemistry approaches (Abdelhamid et al., 2016).
Insecticidal Applications
- A study synthesized new bioactive sulfonamide thiazole derivatives, which included structures similar to the compound . These derivatives were effective as insecticidal agents against the cotton leafworm, Spodoptera littoralis, suggesting their potential in agricultural pest control (Soliman et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "3-bromophenylamine", "2,5-dimethylphenylhydrazine", "2-bromoacetyl bromide", "sodium hydride", "copper(I) iodide", "triethylamine", "acetonitrile", "dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. To a solution of 2,5-dimethylphenylhydrazine (1.0 g, 6.5 mmol) in acetonitrile (10 mL), 2-bromoacetyl bromide (1.5 g, 6.5 mmol) was added dropwise at 0°C under nitrogen atmosphere.", "b. The reaction mixture was stirred at room temperature for 12 h and then poured into ice-cold water (50 mL).", "c. The resulting solid was filtered, washed with water, and dried to give 9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a yellow solid (1.8 g, 85%).", "Step 2: Synthesis of 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "a. To a solution of 9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 g, 3.5 mmol) in dimethylformamide (10 mL), sodium hydride (0.28 g, 7.0 mmol) was added at 0°C under nitrogen atmosphere.", "b. After stirring for 30 min, 2-bromoacetic acid (0.7 g, 4.0 mmol) was added dropwise and the reaction mixture was stirred at room temperature for 12 h.", "c. The reaction mixture was poured into ice-cold water (50 mL) and the resulting solid was filtered, washed with water, and dried to give 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid as a white solid (1.2 g, 85%).", "Step 3: Synthesis of N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "a. To a solution of 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid (0.5 g, 1.4 mmol) in ethanol (10 mL), 3-bromophenylamine (0.3 g, 1.7 mmol), copper(I) iodide (0.05 g, 0.3 mmol), and triethylamine (0.3 mL, 2.1 mmol) were added.", "b. The reaction mixture was refluxed for 12 h and then cooled to room temperature.", "c. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to give N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide as a white solid (0.4 g, 50%)." ] } | |
CAS RN |
1223789-59-0 |
Product Name |
N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C23H19BrN6OS |
Molecular Weight |
507.41 |
IUPAC Name |
N-(3-bromophenyl)-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19BrN6OS/c1-14-6-7-15(2)18(10-14)19-12-20-22-26-27-23(29(22)8-9-30(20)28-19)32-13-21(31)25-17-5-3-4-16(24)11-17/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
SSLRVRQGGAZREV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



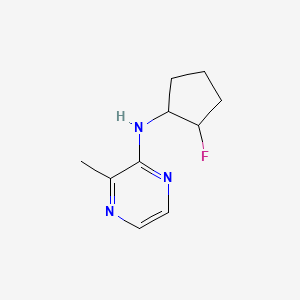
![6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575089.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2575091.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575097.png)

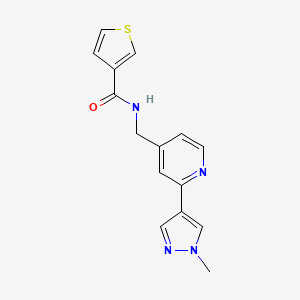
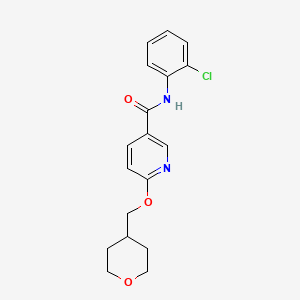
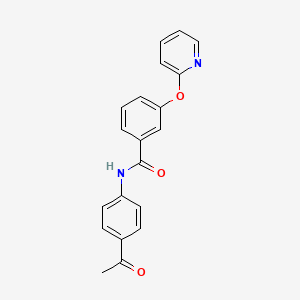
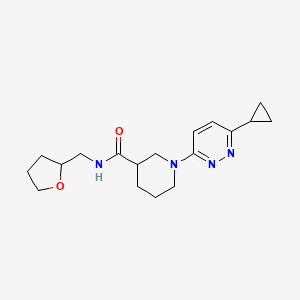
![3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid](/img/structure/B2575104.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2575107.png)
